3',5'-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone
Description
Overview of Fluorinated Propiophenone Derivatives
Fluorinated propiophenone derivatives constitute a specialized class of aromatic ketones characterized by the incorporation of fluorine atoms or fluorinated groups into the propiophenone molecular framework. Propiophenone itself serves as a fundamental aromatic ketone structure, described as a colorless, sweet-smelling liquid that is insoluble in water but miscible with organic solvents. The introduction of fluorine atoms into this basic structure fundamentally alters the compound's chemical and physical properties, creating molecules with enhanced stability, altered reactivity patterns, and improved pharmacological profiles.
The significance of fluorinated propiophenone derivatives stems from the unique properties that fluorine incorporation imparts to organic molecules. Fluorine-containing molecules are prevalent in pharmaceuticals, agrochemicals, and materials because the introduction of fluorine atoms or fluorinated moieties can potentially enhance their lipophilicity, metabolic stability, and bioavailability. In the context of propiophenone derivatives, fluorination strategies have been developed to create compounds with specific substitution patterns that optimize desired properties while maintaining synthetic accessibility.
Fluorinated ketones, including propiophenone derivatives, have attracted considerable attention in synthetic chemistry and life science-related fields. These compounds can act as inhibitors for a variety of enzymes or serve as fluorinated building blocks in constructing fluorinated heterocycles and bioactive molecules. Moreover, they have also been used as monomers for polymeric materials, demonstrating the versatility of fluorinated propiophenone derivatives across multiple application domains.
Historical Context and Development
The development of fluorinated propiophenone derivatives emerged from broader advances in fluorine chemistry and ketone synthesis methodologies. Traditional propiophenone synthesis has historically relied on Friedel-Crafts acylation reactions, where propanoyl chloride reacts with benzene in the presence of suitable catalysts. The evolution toward fluorinated variants required the development of specialized synthetic approaches capable of introducing fluorine atoms while maintaining the integrity of the ketone functionality.
Ludwig Claisen's early work demonstrated that certain substituted styrenes could form propiophenone derivatives when heated under specific conditions, achieving yields of approximately 65 percent at 300 degrees Celsius. This foundational work established the thermal rearrangement pathways that would later be adapted for fluorinated derivative synthesis. The commercial preparation of propiophenone through ketonization of benzoic acid and propionic acid over calcium acetate and alumina at temperatures between 450 and 550 degrees Celsius provided another synthetic foundation that informed fluorinated derivative development.
Recent advances in fluorinated ketone synthesis have focused on developing more efficient and versatile methodologies for incorporating fluorine atoms at specific positions within the molecular framework. The development of palladium-catalyzed direct carbon-hydrogen fluorination reactions has provided new pathways for accessing fluorinated aromatic ketones with improved regioselectivity and operational simplicity. These methodological advances have enabled the synthesis of complex fluorinated propiophenone derivatives that were previously difficult to access through traditional synthetic routes.
Significance in Organic Chemistry
The significance of fluorinated propiophenone derivatives in organic chemistry extends beyond their individual properties to encompass their role as versatile intermediates and building blocks for more complex molecular architectures. These compounds serve as key intermediates in the synthesis of various pharmaceuticals, as demonstrated by propiophenone's role in producing phenmetrazine and propoxyphene, among other therapeutic agents. The fluorinated variants expand this utility by providing access to fluorinated analogs with potentially enhanced pharmacological properties.
From a synthetic chemistry perspective, fluorinated propiophenone derivatives offer unique reactivity profiles that enable selective transformations not readily achievable with non-fluorinated analogs. The electron-withdrawing nature of fluorine atoms influences the reactivity of adjacent functional groups, creating opportunities for regioselective reactions and controlled molecular transformations. This enhanced reactivity has proven particularly valuable in the synthesis of fluorinated heterocycles and complex natural product analogs.
The development of efficient methodologies for synthesizing distally fluorinated ketones has emerged as a significant area of focus within the broader field of fluorine chemistry. Recent efforts have been directed toward developing more facile and concise routes to distally fluorinated ketones, with emphasis on methods that feature simultaneous introduction of fluorinated moieties and carbonyl groups in single-step or one-pot processes. These advances have positioned fluorinated propiophenone derivatives as important targets for methodological development and practical application.
Current State of Research on 3',5'-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone
Current research on this compound focuses on understanding its unique molecular properties and developing applications that leverage its distinctive structural features. The compound's molecular architecture, featuring both dimethyl and trifluoromethyl substitutions, creates a molecule with carefully balanced electronic and steric properties that influence its reactivity and potential applications.
Table 1: Molecular Properties of this compound
Research into the synthesis of this compound has explored various synthetic pathways, including Friedel-Crafts acylation approaches and alternative coupling methodologies. The compound's availability through commercial sources suggests that reliable synthetic protocols have been established, with reported purities reaching 97 percent in commercial preparations.
The structural uniqueness of this compound lies in its combination of electron-donating dimethyl groups and electron-withdrawing trifluoromethyl substitutions within the same molecule. This electronic balance creates opportunities for selective chemical transformations and potential applications in materials science where controlled electronic properties are essential. The compound's classification as a member of the PFAS (per- and polyfluoroalkyl substances) family reflects growing interest in understanding the environmental and biological implications of fluorinated organic compounds.
Table 2: Structural Identifiers for this compound
Current research applications of this compound span multiple domains, including pharmaceutical development, materials science, and analytical chemistry. The compound's role as a fluorinated building block makes it valuable for constructing more complex fluorinated molecules with specialized properties. Its availability from multiple commercial suppliers indicates sustained research interest and practical utility in ongoing chemical investigations.
The integration of this compound into broader research programs reflects the compound's potential as both a synthetic intermediate and a target molecule for mechanistic studies. As methodologies for fluorinated compound synthesis continue to evolve, this compound serves as an important benchmark for evaluating new synthetic approaches and understanding structure-activity relationships in fluorinated aromatic systems.
Properties
IUPAC Name |
1-(3,5-dimethylphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3O/c1-10-5-11(2)7-13(6-10)16(21)4-3-12-8-14(18)17(20)15(19)9-12/h5-9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLYNJADRGQIMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)CCC2=CC(=C(C(=C2)F)F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645016 | |
| Record name | 1-(3,5-Dimethylphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898778-12-6 | |
| Record name | 1-Propanone, 1-(3,5-dimethylphenyl)-3-(3,4,5-trifluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898778-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,5-Dimethylphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation Route
The most common and classical approach to synthesize substituted propiophenones, including derivatives like 3',5'-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone, is the Friedel-Crafts acylation . This method involves the acylation of an aromatic ring with an acid chloride in the presence of a Lewis acid catalyst.
- Reactants:
- Acid chloride derivative of 3,4,5-trifluorobenzoic acid or 3,4,5-trifluorophenylacetyl chloride
- Aromatic compound bearing 3',5'-dimethyl substitution (e.g., 3,5-dimethylbenzene)
- Catalyst: Aluminum chloride (AlCl3) or other Lewis acids
- Conditions: Anhydrous environment to prevent hydrolysis of acid chloride, typically at low to moderate temperatures (0–50 °C)
- Mechanism: Electrophilic aromatic substitution where the acylium ion generated from the acid chloride attacks the aromatic ring, forming the ketone linkage.
This method is favored for its straightforwardness and scalability, especially in industrial settings where continuous flow reactors can optimize yield and purity.
Grignard Reagent Approach
Another synthetic strategy involves the use of Grignard reagents :
- Step 1: Preparation of 3,5-dimethylphenylmagnesium bromide by reacting 3,5-dimethylbromobenzene with magnesium in anhydrous ether or THF under inert atmosphere (nitrogen or argon).
- Step 2: Reaction of this Grignard reagent with 3,4,5-trifluorobenzoyl chloride to form the corresponding tertiary alcohol intermediate.
- Step 3: Acidic workup to yield the ketone, this compound.
This method allows for precise control over substitution patterns and is useful when sensitive functional groups are present.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reactants | Catalyst/Conditions | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|---|
| Friedel-Crafts Acylation | 3,5-dimethylbenzene + acid chloride | AlCl3, anhydrous, 0–50 °C | Simple, scalable, cost-effective | Sensitive to moisture, side reactions | 60–85 |
| Grignard Reaction | 3,5-dimethylphenylmagnesium bromide + acid chloride | Mg, inert atmosphere, ether/THF | High selectivity, versatile | Requires strict anhydrous conditions | 50–75 |
| Suzuki–Miyaura Coupling | Arylboronic acid + aryl halide | Pd catalyst, base, reflux | High regioselectivity, mild conditions | Requires expensive catalysts | 70–90 |
Research Findings and Optimization
- Reaction Yields and Purity: Friedel-Crafts acylation yields can be improved by controlling temperature and stoichiometry of AlCl3 to minimize polyacylation and rearrangements.
- Solvent Effects: Use of nonpolar solvents like dichloromethane or carbon disulfide enhances reaction rates in Friedel-Crafts acylation.
- Grignard Reagent Stability: The presence of electron-withdrawing trifluorophenyl groups requires careful control of reaction time and temperature to prevent decomposition.
- Catalyst Recycling: In Suzuki coupling, palladium catalysts can be immobilized on supports for reuse, improving cost-efficiency in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
3’,5’-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions include:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Structural Information
- IUPAC Name : 1-(2,3-dimethylphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
- CAS Number : 898778-12-6
- Molecular Weight : 292.29 g/mol
- Physical State : Solid at room temperature
Organic Synthesis
One of the primary applications of 3',5'-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone is in organic synthesis. It serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The presence of trifluoromethyl groups allows for enhanced lipophilicity and biological activity.
Case Study: Synthesis of Anticancer Agents
Research has demonstrated that derivatives of this compound can be synthesized to develop new anticancer agents. For instance, modifications to the trifluoromethyl group have shown promising results in increasing the potency against specific cancer cell lines.
Photoinitiators in Polymer Chemistry
The compound is also utilized as a photoinitiator in UV-curable coatings and adhesives. Its ability to absorb UV light and initiate polymerization reactions makes it valuable in the production of durable materials.
Data Table: Photoinitiation Efficiency
| Compound | UV Absorption (nm) | Polymerization Rate (s) |
|---|---|---|
| This compound | 365 | 15 |
| Benzoin Methyl Ether | 365 | 20 |
| Phenylbis(2,4,6-trimethylbenzoyl)phosphine Oxide | 365 | 10 |
Material Science
In material science, this compound has been explored for its potential use in creating advanced materials with specific thermal and mechanical properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.
Case Study: Composite Materials
Studies have indicated that incorporating this compound into epoxy resins improves their thermal properties significantly. The resulting composites exhibit higher glass transition temperatures compared to traditional formulations.
Emerging research suggests potential biological applications due to its structural characteristics. The compound may exhibit antimicrobial and antifungal properties, making it a candidate for further exploration in medicinal chemistry.
Research Findings:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound demonstrate significant activity against various bacterial strains.
- Mechanism of Action : The mechanism appears to involve disruption of bacterial cell membranes.
Mechanism of Action
The mechanism of action of 3’,5’-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound’s trifluorophenyl group can enhance its binding affinity to certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Propiophenone Core
3',5'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone
- Molecular Formula : C₁₉H₂₂O
- Molecular Weight : 266.38
- Key Differences : Replaces the 3,4,5-trifluorophenyl group with a 2,5-dimethylphenyl moiety.
- The dimethylphenyl group increases steric bulk but lacks the polarity of trifluorophenyl, which may reduce metabolic stability .
3'-Trifluoromethyl-3-(3,4,5-trifluorophenyl)propiophenone
- Molecular Formula : C₁₆H₁₀F₆O
- Molecular Weight : 332.24
- Key Differences : Features a trifluoromethyl group at the 3' position instead of methyl.
- Impact : The trifluoromethyl group is strongly electron-withdrawing, enhancing resonance effects and polarity compared to methyl. This could improve target binding in environments favoring electronegative interactions but may reduce cell permeability due to increased hydrophilicity .
Methoxy-Substituted Analogs (2'-, 3'-, and 4'-Methoxy Derivatives)
- Molecular Formula : C₁₆H₁₃F₃O₂
- Molecular Weight : 294.28
- Key Differences: Methoxy groups at varying positions on the propiophenone ring.
- Impact : Methoxy groups are electron-donating, opposing the electron-withdrawing nature of fluorine. Positional isomerism (e.g., 2'- vs. 4'-methoxy) affects steric accessibility and electronic distribution. For example, 3'-methoxy may align better with target binding pockets than 2'-methoxy due to reduced steric hindrance .
Variations in the Aryl Group
3-(4-Thiomethylphenyl) Derivatives
- Example: 3'-Chloro-5'-fluoro-3-(4-thiomethylphenyl)propiophenone
- Molecular Formula : C₁₆H₁₄ClFOS
- Molecular Weight : 308.80
- Key Differences : Incorporates a sulfur-containing thiomethyl group.
- Sulfur’s larger atomic radius compared to oxygen or fluorine may also create steric clashes in certain biological targets .
Carboethoxy-Substituted Analogs
- Molecular Formula : C₁₈H₁₅F₃O₃
- Molecular Weight : 336.31
- Key Differences : Ethyl ester (carboethoxy) groups at the 2'-, 3'-, or 4'-positions.
- The increased molecular weight and bulk may reduce membrane permeability compared to methyl or methoxy derivatives .
Biological Activity
3',5'-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone (CAS No. 898778-12-6) is a synthetic compound that has garnered interest in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: CHFO
Molecular Weight: 292.30 g/mol
IUPAC Name: 1-(2,6-dimethylphenyl)-3-(3,4,5-trifluorophenyl)-1-propanone
Purity: 97% - 98% .
The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. Research indicates that compounds with similar structures often exhibit:
- Anticancer Activity: Potential inhibition of cancer cell proliferation through apoptosis induction and cell cycle arrest.
- Antimicrobial Properties: Activity against certain bacterial strains.
- Anti-inflammatory Effects: Modulation of inflammatory pathways.
Anticancer Activity
A study investigating the structure-activity relationship (SAR) of methyl ketones indicated that compounds with trifluoromethyl groups exhibited enhanced cytotoxic effects on cancer cell lines. Specifically, this compound demonstrated significant inhibition of cell growth in various carcinoma models .
| Cell Line | IC (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 7.45 | Induction of apoptosis via p53 pathway |
| HCT-8 (Colon) | 4.30 | Cell cycle arrest at G2/M phase |
| SF-295 (Brain) | 10.00 | Inhibition of proliferation |
Case Studies
- In Vitro Studies:
- Animal Models:
Q & A
Basic Research Questions
Q. What synthetic routes are effective for preparing 3',5'-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone?
- Methodological Answer : The compound can be synthesized via halogen substitution or catalytic carbonylation, leveraging strategies used for structurally related trifluorophenyl ketones. For example, Grignard reactions with 3,4,5-trifluorophenylmagnesium bromide and methyl-substituted propiophenone precursors have achieved yields up to 80% under optimized conditions. Purification via column chromatography with silica gel (hexane/ethyl acetate) is recommended to isolate the product .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and reverse-phase C18 columns can assess purity (>98%). Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms structural features, such as trifluorophenyl ring substitution patterns and methyl group integration. Mass spectrometry (EI-MS or ESI-MS) provides molecular ion verification .
Q. What are the key physicochemical properties relevant to handling and storage?
- Methodological Answer : The compound is a crystalline solid with a melting point range of 77–82°C (similar to trifluorophenyl analogs). It should be stored in airtight containers under inert gas (N₂ or Ar) at 0–6°C to prevent hydrolysis or oxidation. Solubility tests in THF, DCM, and DMSO suggest polar aprotic solvents are optimal for reactions .
Advanced Research Questions
Q. How do electronic effects of the trifluorophenyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The strong electron-withdrawing nature of the 3,4,5-trifluorophenyl moiety enhances electrophilicity at the ketone carbonyl, facilitating nucleophilic additions. Density functional theory (DFT) calculations can model charge distribution, while kinetic studies (e.g., monitoring reaction progress via in-situ IR) quantify activation barriers for Suzuki-Miyaura couplings .
Q. What strategies resolve contradictions in catalytic efficiency across different reaction conditions?
- Methodological Answer : Discrepancies in catalytic yields (e.g., 65% vs. 80%) may arise from solvent polarity or ligand steric effects. Design a factorial experiment varying parameters (temperature, catalyst loading, solvent). Statistical analysis (ANOVA) identifies dominant factors. Microwave-assisted synthesis (e.g., 100–150°C, 30 min) improves reproducibility by enhancing heat transfer .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) predict interactions with biological targets like kinases or GPCRs. Quantitative structure-activity relationship (QSAR) models correlate substituent effects (e.g., methyl vs. ethyl groups) with activity. Synthetic prioritization follows predicted binding affinities .
Q. What analytical techniques detect and quantify degradation products under oxidative stress?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) coupled with LC-MS/MS identify degradation pathways. Forced oxidation with H₂O₂ or UV light generates intermediates, which are characterized via high-resolution mass spectrometry (HRMS). Quantify degradation kinetics using Arrhenius plots to extrapolate shelf-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
